

NMR Spectra Comparison: Cholesteryl Palmitelaidate vs. Palmitoleate

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Compound of Interest

Compound Name: Cholesteryl palmitelaidate

CAS No.: 102679-72-1

Cat. No.: B010240

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Executive Summary

Cholesteryl palmitoleate (cis-9) and **cholesteryl palmitelaidate** (trans-9) are geometric isomers sharing an identical molecular weight (623.0 g/mol) and cholesterol backbone.^{[1][2][3]} They differ solely in the stereochemistry of the

double bond on the fatty acyl chain.

- Cholesteryl Palmitoleate (Cis): The naturally occurring isomer. It introduces a "kink" in the lipid chain, increasing membrane fluidity.
- **Cholesteryl Palmitelaidate** (Trans): Often associated with industrial hydrogenation or specific metabolic pathways.^{[1][2]} It adopts a linear configuration similar to saturated fats, facilitating tighter packing and higher melting points.^{[1][4]}

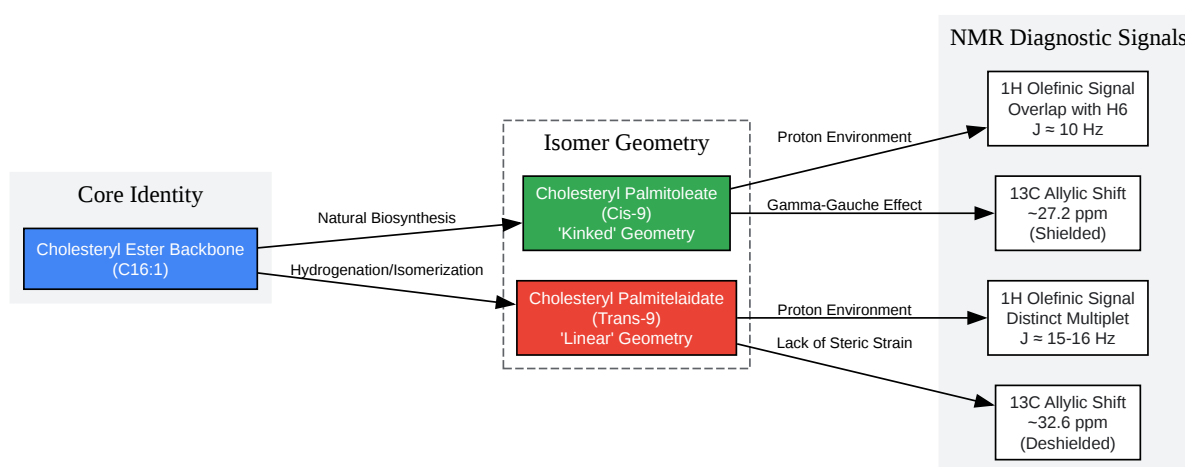
The Analytical Challenge: Mass spectrometry (MS) often cannot distinguish these isomers without complex ion mobility separation. NMR spectroscopy provides the most robust, non-destructive method for differentiation, relying on specific coupling constants (

) and gamma-gauche shielding effects (

).[1][2]

Structural & Property Comparison

The following diagram illustrates the structural divergence and its impact on physical properties and analytical detection.



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Figure 1: Structural divergence and resulting NMR diagnostic markers for cholesteryl esters.[1][2][3]

Detailed NMR Spectral Analysis

3.1 Proton (

) NMR Comparison

The cholesterol moiety provides internal reference signals (H3 at

ppm, H6 at

ppm).[1][5] The differentiation relies on the fatty acid olefinic region (

ppm).

Feature	Cholesteryl Palmitoleate (Cis)	Cholesteryl Palmitelaidate (Trans)	Mechanistic Explanation
Olefinic Protons ()	5.32 – 5.36 ppm	5.36 – 5.40 ppm	Trans protons are slightly deshielded, but chemical shift overlap is common.[2][3]
Coupling Constant ()	Hz	Hz	Primary Diagnostic: Trans geometry creates a larger scalar coupling between vicinal protons.[2][3]
Signal Morphology	Triplet-like; often overlaps with Cholesterol H6 (ppm).[1][2][3][5]	Distinct multiplet; clearer separation from H6 due to larger -coupling.[1][2][3]	Overlap in cis complicates integration; trans is often easier to resolve.[1]
Allylic Protons ()	ppm	ppm	Cis geometry places allylic protons in the deshielding cone of the double bond more significantly than trans.[2][3]

Expert Insight: In a mixture, the cis olefinic signal will appear as a shoulder or direct overlap with the cholesterol H6 alkene signal. The trans signal will appear as a wider multiplet due to the larger coupling constant.

3.2 Carbon (

) NMR Comparison

Carbon NMR provides the most definitive confirmation due to the "gamma-gauche" effect.

Feature	Cholesteryl Palmitoleate (Cis)	Cholesteryl Palmitelaidate (Trans)	Mechanistic Explanation
Allylic Carbons ()	ppm	ppm	Definitive Marker: In cis, allylic carbons experience steric compression (gamma-gauche effect), shielding them upfield by ppm. [2] [3]
Olefinic Carbons ()	ppm	ppm	Trans carbons are slightly deshielded, but the difference is less dramatic than allylic carbons.
Cholesterol C3	ppm	ppm	Unaffected by fatty acid tail geometry; serves as internal shift reference. [1]

Experimental Protocols

To ensure reproducibility and valid spectral comparison, follow this standardized lipid NMR workflow.

Protocol: High-Resolution Lipid NMR

Objective: Resolve olefinic couplings and allylic carbon shifts without derivatization.

Reagents:

- Deuterated Chloroform () with 0.05% TMS (Tetramethylsilane).[1][2]
- 5 mm high-quality NMR tubes.

Workflow:

- Sample Preparation:
 - Dissolve 10–20 mg of cholesteryl ester in 600 μ L of .
 - Note: Concentrations below 5 mg may require excessive scan times for detection of the allylic shift.
- Instrument Setup:
 - Minimum Field Strength: 400 MHz (600 MHz recommended for clean separation of H6 and olefinic signals).[1]
 - Temperature: 298 K (25°C).[1][2]
- Acquisition Parameters ():
 - Pulse angle: 30°.[1]
 - Relaxation delay (): 2.0 s (Ensure full relaxation of methyls for integration).
 - Number of Scans (): 16–64.[1]

- Acquisition Parameters (

):

- Pulse sequence: Proton-decoupled (e.g., zgpg30).[1][2][3]

- Number of Scans (

): >512 (Essential to resolve the ~32 ppm vs ~27 ppm allylic signals clearly).

Self-Validating Check:

- Verify the Cholesterol C18 methyl signal at

ppm (

) or

ppm (

).[2] If these drift, recalibrate to TMS at 0.00 ppm before assigning alkene geometry.

Performance & Biological Implications[1][2][3][6]

Why does this distinction matter in drug development?

Feature	Biological Consequence	Research Application
Membrane Packing	Cis: High fluidity, prevents crystallization.[1][2][3] Trans: High rigidity, promotes crystallization (similar to saturated fats).[1][2]	Atherosclerosis research: Trans-cholesteryl esters accumulate in plaques and crystallize more readily than cis esters.[1][2][3]
Metabolic Processing	Cis: Efficiently hydrolyzed by Cholesteryl Ester Hydrolase (CEH).[1][2] Trans: Slower hydrolysis; alters Cholesteryl Ester Transfer Protein (CETP) activity.[1][2]	Drug efficacy studies targeting lipid metabolism or CETP inhibition.[1]
Physical State	Cis: Liquid/Soft solid at body temp.[1] Trans: Solid/Crystalline at body temp.[1]	Formulation stability and bioavailability studies.[1]

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